molecular formula C6H12N2O3S B12662689 Alanine, 3-((2-carbamoylethyl)thio)- CAS No. 3958-15-4

Alanine, 3-((2-carbamoylethyl)thio)-

Cat. No.: B12662689
CAS No.: 3958-15-4
M. Wt: 192.24 g/mol
InChI Key: UKMONNARIQAYBE-BYPYZUCNSA-N
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Description

Alanine, 3-((2-carbamoylethyl)thio)- is a derivative of the amino acid alanine, where the 3-position is substituted with a 2-carbamoylethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alanine, 3-((2-carbamoylethyl)thio)- typically involves the reaction of alanine nitrile with 3-mercaptopropionic acid under mildly acidic conditions (pH 5-3). This reaction forms an alanine thioester, which is a key intermediate in the synthesis process . The reaction conditions are crucial to ensure high yield and selectivity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pH, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Alanine, 3-((2-carbamoylethyl)thio)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thio group to a thiol.

    Substitution: Nucleophilic substitution reactions can replace the thio group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alanine, 3-((2-carbamoylethyl)thio)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the thio group allows for unique interactions in biochemical processes, making it valuable for specific applications in peptide synthesis and drug development .

Properties

CAS No.

3958-15-4

Molecular Formula

C6H12N2O3S

Molecular Weight

192.24 g/mol

IUPAC Name

(2R)-2-amino-3-(3-amino-3-oxopropyl)sulfanylpropanoic acid

InChI

InChI=1S/C6H12N2O3S/c7-4(6(10)11)3-12-2-1-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11)/t4-/m0/s1

InChI Key

UKMONNARIQAYBE-BYPYZUCNSA-N

Isomeric SMILES

C(CSC[C@@H](C(=O)O)N)C(=O)N

Canonical SMILES

C(CSCC(C(=O)O)N)C(=O)N

Origin of Product

United States

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